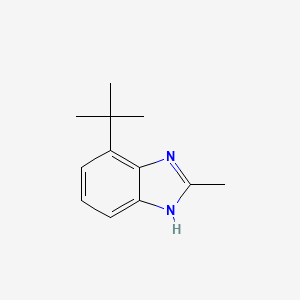

4-tert-butyl-2-methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.274 |

IUPAC Name |

4-tert-butyl-2-methyl-1H-benzimidazole |

InChI |

InChI=1S/C12H16N2/c1-8-13-10-7-5-6-9(11(10)14-8)12(2,3)4/h5-7H,1-4H3,(H,13,14) |

InChI Key |

FYLROOGGKDUUNU-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC=C2N1)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-tert-butyl-2-methyl-1H-benzimidazole: Chemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of 4-tert-butyl-2-methyl-1H-benzimidazole. While specific experimental data for this compound is limited in published literature, this guide extrapolates from well-established principles of benzimidazole chemistry and the known characteristics of closely related analogues to provide a thorough and practical resource.

Core Chemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₂H₁₆N₂ | Calculated |

| Molecular Weight | 188.27 g/mol | Calculated |

| Melting Point | Not available (likely in the range of 150-200 °C) | Estimated based on analogues |

| Boiling Point | > 300 °C (decomposes) | Estimated based on analogues |

| pKa | Not available (estimated to be around 5-6 for the conjugate acid) | Based on benzimidazole pKa |

| Solubility | Soluble in most common organic solvents.[1] | General property of similar compounds |

Synthesis of 4-tert-butyl-2-methyl-1H-benzimidazole

The most established and reliable method for the synthesis of 2-methylbenzimidazoles is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with acetic acid.[2] The proposed synthesis for 4-tert-butyl-2-methyl-1H-benzimidazole follows this well-documented pathway.

Experimental Protocol

Materials and Reagents:

-

4-tert-butyl-o-phenylenediamine[1]

-

Glacial acetic acid

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butyl-o-phenylenediamine (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-tert-butyl-2-methyl-1H-benzimidazole.

General Synthesis Workflow:

Spectral Characterization (Predicted)

Based on the known spectral data of 2-methyl-1H-benzimidazole and other tert-butyl substituted benzimidazoles, the following spectral characteristics are predicted for 4-tert-butyl-2-methyl-1H-benzimidazole.

-

¹H NMR:

-

A singlet for the methyl group protons (C2-CH₃) around δ 2.5 ppm.

-

A singlet for the tert-butyl group protons around δ 1.3-1.4 ppm.

-

Aromatic protons on the benzene ring will appear in the region of δ 7.0-7.6 ppm. The substitution pattern will lead to a specific splitting pattern (likely a doublet, a singlet-like signal, and another doublet).

-

A broad singlet for the N-H proton, which may be solvent-dependent.

-

-

¹³C NMR:

-

A signal for the methyl carbon around δ 14-15 ppm.

-

Signals for the tert-butyl group (quaternary carbon and methyl carbons) around δ 35 and 31 ppm, respectively.

-

Aromatic carbons will appear in the region of δ 110-150 ppm.

-

The C2 carbon of the imidazole ring is expected around δ 151-152 ppm.

-

Biological and Pharmacological Potential

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5][6] While 4-tert-butyl-2-methyl-1H-benzimidazole has not been extensively studied, its structural features suggest potential for various biological effects.

Potential Activities:

-

Antimicrobial and Antifungal Activity: Many 2-substituted benzimidazoles have demonstrated potent activity against various bacterial and fungal strains.[3][7] The lipophilic tert-butyl group may enhance membrane permeability, potentially contributing to antimicrobial efficacy.

-

Antiviral Activity: The benzimidazole nucleus is a core component of several antiviral drugs.[7]

-

Anticancer Activity: Numerous benzimidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6]

-

Other Activities: The benzimidazole class of compounds has also been associated with anti-inflammatory, analgesic, and antihypertensive properties.[4][5]

Logical Relationship for Drug Discovery:

Conclusion

4-tert-butyl-2-methyl-1H-benzimidazole is a readily synthesizable compound with significant potential for biological activity, stemming from its core benzimidazole structure. This technical guide provides a foundational understanding of its chemical properties, a practical protocol for its synthesis, and a basis for its further investigation in drug discovery and development programs. The provided methodologies and predicted data serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and related benzimidazole derivatives.

References

An In-depth Technical Guide to 4-tert-butyl-2-methyl-1H-benzimidazole: Synthesis, Identification, and Biological Context

Chemical Identifiers and Properties

Due to the limited public data for 4-tert-butyl-2-methyl-1H-benzimidazole, the following table summarizes the identifiers for a structurally related and well-documented compound, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate, to illustrate the requested data presentation.

| Identifier Type | Value |

| CAS Number | 953071-73-3[1][2] |

| IUPAC Name | tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₃N₃O₂[1] |

| Molecular Weight | 301.38 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2[1] |

| InChI Key | KDZVWRLDUPCQJD-UHFFFAOYSA-N[1] |

| PubChem CID | 54672426[1] |

Synthesis of 2,4-Disubstituted Benzimidazoles: A General Protocol

The synthesis of benzimidazoles, such as the target compound, is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde.[3][4][5][6] This method is versatile and can be adapted for a wide range of substituted benzimidazoles.

2.1. General Experimental Protocol

This protocol outlines a typical procedure for the synthesis of a 2,4-disubstituted benzimidazole, which can be adapted for the synthesis of 4-tert-butyl-2-methyl-1H-benzimidazole.

Materials:

-

4-tert-butyl-1,2-phenylenediamine

-

Acetaldehyde (or a suitable equivalent)

-

Ammonium chloride (NH₄Cl)[3]

-

Chloroform (CHCl₃)[3]

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Deionized water

Procedure:

-

To a stirred solution of 4-tert-butyl-1,2-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).[3]

-

Slowly add acetaldehyde (1 mmol) to the mixture at room temperature.[3]

-

Continue stirring the reaction mixture for approximately four hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (70:30) eluent.[3]

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate (20 ml).

-

Wash the organic layer with deionized water (10 ml).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent to yield the crude 2,4-disubstituted benzimidazole.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental and logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel benzimidazole derivative and a hypothetical signaling pathway where such a compound might be active.

References

- 1. GSRS [precision.fda.gov]

- 2. 953071-73-3|tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for 4-tert-butyl-2-methyl-1H-benzimidazole: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-tert-butyl-2-methyl-1H-benzimidazole could not be located. Therefore, this guide will provide a detailed framework of the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis for benzimidazole derivatives. It will also outline the standard experimental protocols used to acquire such data.

Predicted Spectroscopic Data

While direct experimental data is unavailable, the expected spectral characteristics for 4-tert-butyl-2-methyl-1H-benzimidazole can be predicted. These predictions are based on the known spectral data of closely related compounds such as 2-methyl-1H-benzimidazole, 4-tert-butyl-1H-benzimidazole, and other substituted benzimidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the tert-butyl group. The aromatic protons on the benzimidazole ring system will likely appear as complex multiplets or distinct doublets and a singlet in the range of δ 7.0-7.8 ppm. The methyl protons at the 2-position are anticipated to be a sharp singlet around δ 2.5-2.7 ppm. The nine equivalent protons of the tert-butyl group will present as a sharp singlet further upfield, typically in the δ 1.3-1.5 ppm region. The N-H proton of the imidazole ring is expected to be a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display characteristic signals for all unique carbon atoms in the molecule. The aromatic carbons of the benzimidazole core are expected to resonate in the δ 110-150 ppm range. The C2 carbon, being adjacent to two nitrogen atoms, will likely appear further downfield. The methyl carbon at the 2-position should produce a signal in the upfield region, around δ 15-20 ppm. The quaternary carbon and the three methyl carbons of the tert-butyl group are expected at approximately δ 35 and δ 31 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of 4-tert-butyl-2-methyl-1H-benzimidazole would exhibit characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the imidazole ring. C-H stretching vibrations from the aromatic ring, methyl, and tert-butyl groups will likely be observed in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations should appear in the 1450-1600 cm⁻¹ region. Bending vibrations for the methyl and tert-butyl groups are also expected in the fingerprint region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) corresponding to the exact mass of 4-tert-butyl-2-methyl-1H-benzimidazole (C₁₂H₁₆N₂) would be observed. A prominent fragment would be expected from the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, leading to a stable tertiary carbocation. Other fragmentation patterns may involve the cleavage of the benzimidazole ring system.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of 4-tert-butyl-2-methyl-1H-benzimidazole would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum, with a wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected. The sample is then placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The mass spectrum would be obtained using a mass spectrometer, commonly with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample solution is introduced into the ion source, where it is nebulized and ionized to form gaseous ions. For EI, the sample is introduced into a high-vacuum chamber and bombarded with a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like 4-tert-butyl-2-methyl-1H-benzimidazole.

This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies used to obtain it for 4-tert-butyl-2-methyl-1H-benzimidazole. While the specific experimental data remains elusive, this framework serves as a valuable resource for researchers and scientists working with this or related compounds.

Crystal Structure Analysis of a 4-tert-butyl Benzimidazole Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific crystal structure for 4-tert-butyl-2-methyl-1H-benzimidazole is not publicly available in the searched crystallographic databases. This guide therefore presents a detailed analysis of a closely related and structurally significant analogue, 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole , to provide valuable insights for researchers in the field. The methodologies and data presentation can be considered representative for the analysis of similar benzimidazole derivatives.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, including as antiviral, anticancer, and antifungal agents.[1][2][3] The biological activity of benzimidazole derivatives is often intrinsically linked to their three-dimensional structure, which influences their interaction with biological targets.[1] Understanding the crystal structure of these compounds is therefore a critical step in drug design and development.

This technical guide provides an in-depth look at the crystal structure analysis of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole, a compound featuring the tert-butyl benzimidazole scaffold. The following sections detail the experimental protocols for its synthesis and crystallization, present its crystallographic data in a structured format, and visualize the experimental workflow.

Experimental Protocols

Synthesis and Crystallization of 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole

The synthesis of the title compound is achieved through the condensation of o-phenylenediamine with 4-tert-butylbenzaldehyde.[4]

Materials:

-

o-phenylenediamine

-

4-tert-butylbenzaldehyde

-

Ethanol

Procedure:

-

A solution of o-phenylenediamine (0.432 g, 4 mmol) in ethanol (20 ml) is prepared.

-

To this solution, 4-tert-butylbenzaldehyde (1.297 g, 8 mmol) is added.[4]

-

The reaction mixture is heated to reflux and stirred for four hours.[4]

-

After cooling to room temperature, the resulting solution is filtered.

-

The filtrate is allowed to evaporate slowly at room temperature over several weeks to yield colorless single crystals suitable for X-ray diffraction.[4]

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

-

Diffractometer: Rigaku SCXmini[4]

-

Radiation Source: Mo Kα radiation

-

Structure Solution Software: SHELXS97[4]

-

Structure Refinement Software: SHELXL97[4]

-

Molecular Graphics Software: SHELXTL[4]

Data Collection and Refinement:

-

A suitable single crystal was mounted on the diffractometer.

-

Data was collected at a temperature of 293 K.

-

A multi-scan absorption correction was applied using CrystalClear software.[4]

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

Data Presentation

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data and refinement parameters for 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.

| Parameter | Value | Reference |

| Empirical Formula | C₂₈H₃₂N₂ | [4] |

| Formula Weight | 396.56 | [4] |

| Temperature | 293 K | [4] |

| Wavelength | 0.71073 Å | |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | |

| Cell Dimensions | ||

| a | 6.2142 (5) Å | [4] |

| b | 21.1112 (13) Å | [4] |

| c | 17.4624 (12) Å | [4] |

| β | 92.869 (6)° | [4] |

| Volume | 2288.0 (3) ų | [4] |

| Z | 4 | [4] |

| Calculated Density | 1.152 Mg/m³ | |

| Absorption Coefficient | 0.07 mm⁻¹ | [4] |

| F(000) | 856 | |

| Crystal Size | 0.20 × 0.20 × 0.10 mm | [4] |

| Theta range for data collection | 2.0 to 27.5 ° | |

| Reflections collected | 24819 | [4] |

| Independent reflections | 5239 [R(int) = 0.047] | [4] |

| Completeness to theta = 27.5° | 99.8 % | |

| Refinement method | Full-matrix least-squares on F² | |

| Data / restraints / parameters | 5239 / 0 / 302 | [4] |

| Goodness-of-fit on F² | 1.09 | |

| Final R indices [I>2sigma(I)] | R1 = 0.061, wR2 = 0.135 | [4] |

| R indices (all data) | R1 = 0.075, wR2 = 0.142 | |

| Largest diff. peak and hole | 0.22 and -0.18 e.Å⁻³ | [4] |

Molecular Geometry

The benzimidazole ring system in the title compound is nearly planar.[4] The two benzene rings attached to the benzimidazole core are not coplanar with it.

| Parameter | Value | Reference |

| Benzimidazole ring maximum deviation | 0.0221 (15) Å | [4] |

| Dihedral angle with benzene ring 1 | 85.86 (4)° | [4] |

| Dihedral angle with benzene ring 2 | 32.09 (6)° | [4] |

In the crystal structure, molecules are linked into chains by intermolecular C—H⋯N hydrogen bonds.[4] Notably, the methyl groups of one of the tert-butyl groups exhibit rotational disorder over two positions.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole.

Caption: Experimental workflow from synthesis to crystal structure determination.

Relevance to Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse pharmacological activities.[2] The tert-butyl groups in the analyzed analogue significantly increase its lipophilicity, which can be a crucial factor for membrane permeability and oral bioavailability of drug candidates. The detailed structural information, including bond angles, lengths, and dihedral angles, provides a basis for computational modeling and in-silico screening of new derivatives. Understanding the intermolecular interactions, such as the observed C—H⋯N hydrogen bonds, can aid in the design of compounds with improved crystal packing and solid-state properties, which are important considerations for pharmaceutical formulation. While no specific signaling pathways are directly elucidated from the crystal structure alone, this fundamental structural data is essential for the rational design of benzimidazole derivatives that can effectively interact with specific biological targets, such as enzymes or receptors, which are often implicated in various disease signaling pathways.

References

- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of substituted benzimidazoles

An In-depth Technical Guide to the Physical and Chemical Characteristics of Substituted Benzimidazoles

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, making it a cornerstone in the development of numerous therapeutic agents.[3][] Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, anti-inflammatory, and antimicrobial properties.[1][2]

The biological activity and pharmacokinetic profile of these derivatives are intrinsically linked to their physical and chemical characteristics. Understanding these properties is therefore critical for researchers, scientists, and drug development professionals in designing novel, effective, and safe therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of substituted benzimidazoles, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.

Physical Characteristics

The physical properties of substituted benzimidazoles are significantly influenced by the nature, position, and number of substituents on the bicyclic ring system. These properties, in turn, dictate the compound's solubility, permeability, and interaction with biological targets.

Solubility: Benzimidazoles with an unsubstituted N-H group are generally more soluble in polar solvents.[5][6] The introduction of polar groups, such as amino groups, can increase solubility in polar solvents like water, while non-polar substituents enhance solubility in non-polar solvents.[5] The limited water solubility of many benzimidazoles, particularly anthelmintics, often restricts their formulation to oral suspensions.[7] The solubility of benzimidazole itself is noted in hot water, alcohol, and aqueous solutions of acids and strong alkalis, while it is sparingly soluble in ether and practically insoluble in benzene and petroleum ether.[8]

Acidity and Basicity (pKa): Benzimidazoles are amphoteric, meaning they can act as both weak acids and weak bases.[9][10] The N-H proton is weakly acidic, while the sp2-hybridized nitrogen atom is basic. The pKa values are crucial for determining the extent of ionization at physiological pH, which affects drug absorption, distribution, and target binding. The experimental determination of pKa for some benzimidazoles can be challenging due to their low solubility.[11][12] Capillary electrophoresis and spectrophotometry are methods used to determine these values.[13] For the parent benzimidazole, the pKa for the protonated form is around 5.4-5.5.[14]

Lipophilicity (LogP): The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. Substituents significantly modulate the logP value. For instance, the addition of halogen atoms can increase lipophilicity and enhance cell permeability.

Melting Point: The melting points of benzimidazole derivatives are influenced by factors such as molecular weight, crystal packing, and intermolecular forces like hydrogen bonding.

Table 1: Physicochemical Properties of Selected Substituted Benzimidazoles

| Compound | Substituent(s) | Melting Point (°C) | pKa | LogP (Predicted) | Solubility |

| Benzimidazole | None | 170-172 | 5.5 (protonated form)[14] | 1.34 | Soluble in hot water, alcohol[8] |

| 2-Methylbenzimidazole | 2-CH₃ | 175-177 | 6.2 | 1.87 | Soluble in ether[5] |

| 5-Nitrobenzimidazole | 5-NO₂ | 203-205 | 3.4 | 1.45 | - |

| Albendazole | 2-(propylthio)-1H-benzo[d]imidazol-5-yl)carbamate | 207-209 (decomposes) | - | 2.64 | Practically insoluble in water |

| Mebendazole | methyl (5-benzoyl-1H-benzo[d]imidazol-2-yl)carbamate | 288.5 | - | 2.83 | Practically insoluble in water |

| Omeprazole | 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole | 156 (decomposes) | 4.0 & 8.7 | 2.23 | Very slightly soluble in water |

Note: LogP values are estimations and can vary based on the prediction algorithm. The pKa values for substituted benzimidazoles can range from 4.48 to 7.38.[13]

Chemical Characteristics and Synthesis

Reactivity: The benzimidazole ring is an electron-rich heterocyclic system. The nucleophilicity is centered on the nitrogen atoms. The C2 position is susceptible to attack by nucleophiles, more so than in the imidazole nucleus.[15] The molecule can undergo N-alkylation and N-acylation reactions.[9]

Synthesis: The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry. A variety of methods have been developed, often focusing on efficiency, yield, and green chemistry principles.[16][17] The most common approach is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[18]

-

Condensation with Aldehydes: This is a widely used method due to the vast availability of substituted aldehydes. The reaction can be catalyzed by acids, bases, or metal catalysts and can be performed under various conditions, including microwave irradiation and photocatalysis, to improve yields and reduce reaction times.[16][19][20][21]

-

Condensation with Carboxylic Acids: This method involves the coupling of o-phenylenediamines with carboxylic acids, often under dehydrating conditions.[18][19]

-

Dehydrogenative Coupling: Newer methods involve the direct dehydrogenative coupling of aromatic diamines and primary alcohols, offering a more atom-economical route.[22]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of newly synthesized benzimidazole derivatives.[23][24]

Table 2: General Spectroscopic Features of Substituted Benzimidazoles

| Technique | Key Features |

| ¹H NMR | Aromatic protons on the benzene ring typically appear as multiplets in the range of 7.0-8.0 ppm. The N-H proton (if present) gives a broad singlet, often downfield (>10 ppm). Protons of substituents will have characteristic chemical shifts.[25] |

| ¹³C NMR | The C2 carbon is characteristically deshielded and appears around 150-160 ppm. Aromatic carbons appear in the 110-145 ppm range. |

| IR | A broad N-H stretching band is observed around 3200-3400 cm⁻¹ for N-unsubstituted benzimidazoles. C=N stretching appears around 1620-1650 cm⁻¹. Aromatic C-H and C=C stretching bands are also present.[24][26] |

| Mass Spectrometry | The molecular ion peak (M⁺) is typically observed, which confirms the molecular weight. Fragmentation patterns can provide structural information about the substituents.[24] |

| UV-Vis | Benzimidazoles exhibit characteristic absorption bands in the UV region, typically between 240-250 nm and 270-280 nm, corresponding to π-π* transitions of the aromatic system. |

Visualization of Pathways and Workflows

Benzimidazole Action on the PI3K/Akt/mTOR Signaling Pathway

Many benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.[27] The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a primary target for benzimidazole-based inhibitors.[28][29]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzimidazoles.

General Experimental Workflow for Benzimidazole Synthesis and Characterization

The development of novel benzimidazole derivatives follows a structured workflow from synthesis to biological evaluation.

Caption: Workflow for the synthesis and analysis of substituted benzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is a classic example of the Phillips condensation method, adapted from common laboratory procedures.[30]

Materials:

-

o-Phenylenediamine (5.4 g, 0.05 mol)

-

Formic acid (4 mL, ~0.106 mol) or Benzoic acid (6.1 g, 0.05 mol) for 2-phenyl derivative

-

10% Sodium hydroxide solution

-

Decolorizing charcoal

-

Round-bottomed flask (250 mL) with reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and filter flask

Procedure:

-

Place 5.4 g of o-phenylenediamine and 6.1 g of benzoic acid into a 250 mL round-bottomed flask.

-

Heat the mixture in an oil bath at 170-180°C for 2 hours.

-

Allow the reaction mixture to cool to approximately 100°C.

-

Add 100 mL of 10% sodium hydroxide solution to the flask. Stir and heat the mixture to boiling for 10 minutes to dissolve the product and neutralize any remaining acid.

-

If the solution is colored, add a small amount of decolorizing charcoal and continue to boil for 5-10 minutes.

-

Filter the hot solution through a preheated Buchner funnel to remove charcoal and other insoluble impurities.

-

Cool the filtrate in an ice bath to precipitate the crude 2-phenyl-1H-benzimidazole.

-

Collect the crude product by vacuum filtration, washing the crystals with cold water.

-

Recrystallize the product from boiling water or an ethanol-water mixture to obtain pure white needles.

-

Dry the final product in an oven at 100°C, then determine its weight and melting point.

Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the pKa of a benzimidazole derivative based on the change in its UV-Vis absorbance with pH.[13]

Materials:

-

Substituted benzimidazole sample

-

Series of buffer solutions with known pH values (e.g., covering a range of pH 2 to 10)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Concentrated HCl and NaOH for pH adjustment

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the benzimidazole derivative in a suitable solvent (e.g., methanol or ethanol).

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration of the benzimidazole should be identical in all samples.

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum for each sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) where the maximum absorbance difference is observed between the acidic and basic forms of the molecule.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A) / (A - A_M)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized (basic) form, and A_M is the absorbance of the non-ionized (acidic) form.

-

Conclusion

Substituted benzimidazoles remain a highly valuable and versatile scaffold in modern drug discovery. Their diverse pharmacological activities are deeply rooted in their fundamental physical and chemical properties. A thorough understanding of characteristics such as solubility, pKa, and lipophilicity, combined with robust synthetic and analytical methodologies, is essential for the rational design and development of next-generation therapeutic agents. The ability to precisely tune these physicochemical parameters through targeted substitution allows researchers to optimize the efficacy, selectivity, and pharmacokinetic profiles of benzimidazole-based drugs, paving the way for novel treatments for a wide range of diseases.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iajpr.com [iajpr.com]

- 7. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rjptonline.org [rjptonline.org]

- 16. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 17. southeastern.edu [southeastern.edu]

- 18. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Benzimidazole synthesis [organic-chemistry.org]

- 21. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]

- 26. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity : Oriental Journal of Chemistry [orientjchem.org]

- 27. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 28. researchgate.net [researchgate.net]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. scribd.com [scribd.com]

Potential Biological Activity of 4-tert-butyl-2-methyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide focuses on the potential biological activities of a specific derivative, 4-tert-butyl-2-methyl-1H-benzimidazole. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from closely related benzimidazole analogs to provide a comprehensive overview of its potential antimicrobial, anticancer, and anti-inflammatory properties. This guide includes extrapolated quantitative data, detailed experimental protocols for analogous compounds, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and drug development professionals.

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a constituent of vitamin B12 and a privileged structure in drug discovery.[1] Its derivatives have been extensively studied and are known to possess a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1] The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. This guide specifically explores the potential of 4-tert-butyl-2-methyl-1H-benzimidazole, a derivative with a lipophilic tert-butyl group at the 4-position and a methyl group at the 2-position. The presence of the tert-butyl group is often associated with enhanced lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[2]

Synthesis

A plausible synthetic route, adapted from general procedures for 2-methyl-benzimidazoles, is outlined below.

General Experimental Protocol for Synthesis

A mixture of 3-tert-butyl-1,2-phenylenediamine and a slight molar excess of acetic acid can be heated, either conventionally or under microwave irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization with a suitable base, such as ammonium hydroxide. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-tert-butyl-2-methyl-1H-benzimidazole.

dot

Caption: General workflow for the synthesis of 4-tert-butyl-2-methyl-1H-benzimidazole.

Potential Biological Activities

Based on the known activities of structurally similar benzimidazole derivatives, 4-tert-butyl-2-methyl-1H-benzimidazole is predicted to exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, some benzimidazole-quinolone derivatives have been shown to inhibit topoisomerase IV in bacteria, thereby halting cell division. The lipophilic nature of the tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some 2-methyl-benzimidazole derivatives against various microbial strains, providing an indication of the potential antimicrobial potency of the target compound.

| Compound | Organism | MIC (µg/mL) | Reference |

| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | C. albicans | 12.5 - 100 | [4] |

| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | A. niger | >250 | [4] |

| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | E. coli | 12.5 - 100 | [4] |

| N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole | S. aureus | 12.5 - 100 | [4] |

| Benzimidazolium salts | Methicillin-resistant S. aureus (MRSA) | 4 - >128 | [5] |

The antimicrobial activity of the target compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and inhibition of key signaling kinases.[6] The substitution pattern on the benzimidazole ring plays a crucial role in determining the specific anticancer mechanism and potency. For instance, a para-tert-butyl substituent on a phenyl ring attached to a benzimidazole core has been shown to enhance inhibitory activity against c-Met tyrosine kinase.[2]

The following table presents the half-maximal inhibitory concentration (IC50) values of some benzimidazole derivatives against different cancer cell lines, suggesting the potential cytotoxic efficacy of 4-tert-butyl-2-methyl-1H-benzimidazole.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Benzimidazole 4 (a benzyloxy substituted derivative) | MCF-7 (Breast Cancer) | 8.86 ± 1.10 | [7] |

| Benzimidazole 2 | HCT-116 (Colon Cancer) | 16.18 ± 3.85 | [7] |

| Benzimidazole 1 | MCF-7 (Breast Cancer) | 31.2 ± 4.49 | [7] |

| N-sec/tert-butyl-2-phenylbenzimidazole | MDA-MB-231 (Breast Cancer) | 29.7 µM | [8] |

The cytotoxic effect of 4-tert-butyl-2-methyl-1H-benzimidazole on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Benzimidazole derivatives can exert their anticancer effects by modulating various signaling pathways. A generalized diagram illustrating potential targets is provided below.

dot

Caption: Potential anticancer mechanisms of action for benzimidazole derivatives.

Anti-inflammatory Activity

Certain benzimidazole derivatives have shown promising anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. The structural features of 4-tert-butyl-2-methyl-1H-benzimidazole suggest it could also possess such properties.

The following table includes IC50 values for some benzimidazole derivatives against COX enzymes, providing a reference for the potential anti-inflammatory activity of the target compound.

| Compound | Target | IC50 (µM) | Reference |

| Novel Benzimidazole Derivative 4a | COX-2 | 0.23 | [9] |

| Novel Benzimidazole Derivative 6 | COX-2 | 0.13 | [9] |

| Indomethacin (Standard) | COX-2 | 0.41 | [9] |

| Ibuprofen (Standard) | Oxidative Burst | 12.5 ± 1.8 µg/ml | [10] |

| Benzimidazole Derivative A4 | Oxidative Burst | 3.5 ± 0.5 µg/ml | [10] |

A standard method to evaluate the in vivo anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rodents.

dot

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

The anti-inflammatory effects of benzimidazole derivatives are often linked to the inhibition of the arachidonic acid cascade.

dot

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Conclusion

While direct experimental evidence for the biological activity of 4-tert-butyl-2-methyl-1H-benzimidazole is not extensively documented, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule. The presence of the 4-tert-butyl and 2-methyl substituents on the benzimidazole core indicates a likelihood of significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a foundational framework for initiating research into this promising compound, offering inferred quantitative data, established experimental protocols, and visualizations of potential mechanisms of action. Further empirical investigation is warranted to fully elucidate the therapeutic potential of 4-tert-butyl-2-methyl-1H-benzimidazole.

References

- 1. srrjournals.com [srrjournals.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journal.waocp.org [journal.waocp.org]

- 8. ajrconline.org [ajrconline.org]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of Benzimidazole Derivatives

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents one of the most significant and versatile scaffolds in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact readily with a wide range of biopolymers, making it a "privileged structure" in drug design.[1][2][3] First recognized for its therapeutic potential in 1944, the benzimidazole framework is now integral to numerous FDA-approved drugs, from the anthelmintic albendazole to the proton pump inhibitor omeprazole.[4] This technical guide provides a comprehensive review of the discovery of benzimidazole derivatives, detailing their synthesis, pharmacological activities, and the experimental protocols that underpin their development.

Synthesis of the Benzimidazole Core: From Classic Condensation to Modern Catalysis

The construction of the benzimidazole ring system is a well-established field in organic chemistry, with methods evolving to improve efficiency, yield, and environmental impact.

1.1. The Phillips Condensation: A Foundational Method

The most traditional and widely utilized method for synthesizing benzimidazoles is the Phillips condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions and heat.[5][6] The use of aldehydes is particularly common for generating 2-substituted benzimidazoles.

1.2. Modern Synthetic Approaches

To overcome the often harsh conditions of classical methods, contemporary research focuses on catalyzed reactions that offer milder conditions and higher yields.[7]

-

Lewis Acid Catalysis: Lewis acids such as ZrCl₄, TiCl₄, and SnCl₄ have proven to be highly effective catalysts for the condensation reaction, often allowing it to proceed at room temperature with excellent yields.[7]

-

Oxidative Cyclization: One-pot procedures involving the reaction of o-phenylenediamines and aldehydes in the presence of an oxidant (e.g., H₂O₂, hypervalent iodine) provide a rapid and efficient route to 2-arylbenzimidazoles.[8]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry.[7]

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

The following protocol is a representative example of the synthesis of a 2-substituted benzimidazole via the condensation of an o-phenylenediamine and an aldehyde, using ammonium chloride as a mild, environmentally benign catalyst.[5]

Materials:

-

o-Phenylenediamine (1 mmol, 108.1 mg)

-

Benzaldehyde (1 mmol, 106.1 mg, 102 µL)

-

Ammonium Chloride (NH₄Cl) (4 mmol, 214.0 mg)

-

Chloroform (CHCl₃) (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 mL).

-

Stir the solution at room temperature for 5 minutes to ensure proper mixing.

-

Add benzaldehyde (1 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water to remove the catalyst, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-phenyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product. The expected yield is typically in the range of 75-95%.[5]

Diverse Pharmacological Activities and Mechanisms of Action

Benzimidazole derivatives exhibit a remarkable breadth of biological activities, a property attributed to their ability to mimic natural nucleotides and engage in various intermolecular interactions such as hydrogen bonding and π-π stacking.[2][4]

2.1. Anticancer Activity

Benzimidazoles are a major focus of oncology research, acting through multiple mechanisms to inhibit tumor growth.[1]

-

Microtubule Disruption: Compounds like fenbendazole and albendazole function as microtubule destabilizing agents, similar to vinca alkaloids. They bind to tubulin, inhibiting its polymerization into microtubules, which leads to G2/M phase cell cycle arrest and apoptosis.[9][10]

-

Kinase Inhibition: Many derivatives have been designed to target specific protein kinases involved in cancer cell signaling. For example, some compounds show potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1]

-

Topoisomerase Inhibition: Bis-benzimidazoles can intercalate with DNA and inhibit the function of topoisomerase enzymes, which are critical for DNA replication and repair. This leads to DNA damage and cell death.[9]

-

Metabolic Interference: Recent studies have shown that fenbendazole can inhibit glucose uptake in cancer cells by activating the p53 pathway, which in turn suppresses the expression of glucose transporters like GLUT1. This effectively starves cancer cells of their primary energy source.[10]

2.2. Antimicrobial, Antiviral, and Anti-inflammatory Activities

The benzimidazole scaffold is also prominent in the development of agents targeting infectious and inflammatory diseases.

-

Antimicrobial Activity: Derivatives show broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures.[11]

-

Antiviral Activity: Certain benzimidazole derivatives have demonstrated potent activity against a range of viruses, including enteroviruses, by interfering with viral replication processes.[]

-

Anti-inflammatory Activity: A key mechanism for the anti-inflammatory and analgesic effects of benzimidazoles is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of inflammatory prostaglandins.[][13]

Quantitative Biological Data

The potency of benzimidazole derivatives is quantified through various biological assays. The data below, compiled from the literature, highlights the activity of representative compounds in different therapeutic areas.

| Compound Class | Specific Derivative | Target/Cell Line | Biological Activity (IC₅₀) | Reference |

| Anticancer | Nazartinib | EGFR-mutant NSCLC | Clinical Trial Phase I/II | [9] |

| Anticancer | Compound 5e (Aromatase Inhibitor) | Aromatase Enzyme | 0.032 µmol/L | [9] |

| Antiviral | Benzimidazole Derivative Series 1 | Enterovirus (Coxsackie) | 1.76 µg/mL | [] |

| Antiviral | Benzimidazole Derivative Series 2 | Enterovirus (Coxsackie) | 1.08 µg/mL | [] |

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of the benzimidazole scaffold is highly tunable through substitutions at various positions of the ring system.

-

C2 Position: The C2 position is the most common site for substitution. Introducing aryl, alkyl, or heterocyclic groups at this position profoundly influences the compound's pharmacological profile.

-

N1 Position: Substitution at the N1 position can alter the physicochemical properties, such as solubility and membrane permeability, affecting the drug's pharmacokinetic profile.

-

Benzene Ring (Positions 4, 5, 6, 7): The addition of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (-OCH₃, -CH₃) to the benzene portion of the scaffold can significantly modulate biological activity.[6]

The future of benzimidazole research lies in the rational design of novel derivatives. The integration of computational tools like molecular docking and QSAR analyses is accelerating the discovery of compounds with enhanced potency and selectivity. Furthermore, the development of multi-target agents and the application of green synthetic methodologies will continue to drive innovation in this essential class of therapeutic agents.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 11. isca.me [isca.me]

- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benzimidazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has led to the development of benzimidazole-based compounds as anticancer, anthelmintic, antiviral, antifungal, and antiulcer agents. This technical guide provides a comprehensive overview of the primary mechanisms of action for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Benzimidazole derivatives exert their therapeutic effects through several distinct molecular mechanisms. The most prominent of these are detailed below.

Inhibition of Tubulin Polymerization

A cornerstone of the anticancer and anthelmintic activity of many benzimidazoles is their ability to interfere with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play crucial roles in cell division, intracellular transport, and maintenance of cell shape.[3]

Benzimidazoles such as albendazole and mebendazole bind to the colchicine-binding site on β-tubulin.[4][5] This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1] The selective toxicity of these compounds in helminths is attributed to a significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[6]

Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity

| Compound | Cell Line/Organism | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |

| Mebendazole | HCT-116 (Colon Cancer) | 0.18 | - | [7] |

| Mebendazole | MCF-7 (Breast Cancer) | 0.25 | - | [7] |

| Albendazole | 1A9 (Ovarian Cancer) | 0.12 | - | [4] |

| Albendazole | 1A9PTX22 (Paclitaxel-Resistant Ovarian Cancer) | 0.23 | Effective Inhibition | [4] |

| Nocodazole | - | - | ~10 | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole (positive control for polymerization inhibition)

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

-

Half-area 96-well plates

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare the reaction mixture in a microtiter plate on ice. For each 100 µL reaction:

-

89 µL of tubulin solution (final concentration 3 mg/mL) in General Tubulin Buffer with 10% glycerol.

-

1 µL of GTP solution (final concentration 1 mM).

-

10 µL of test compound at various concentrations (or DMSO for control).

-

-

Pre-warm the spectrophotometer to 37°C.

-

Place the 96-well plate in the spectrophotometer.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

The rate of polymerization (Vmax) and the plateau of maximal polymerization can be determined from the resulting curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Kinase Inhibition

Many benzimidazole derivatives function as competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[9][10] By targeting kinases involved in cancer cell proliferation, survival, and angiogenesis, these compounds have emerged as promising anticancer agents. The benzimidazole scaffold can interact with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[11]

Key kinase targets for benzimidazole-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Benzimidazole inhibitors can block the downstream signaling pathways, such as PI3K/AKT and MAPK, that promote cell proliferation.[1][12]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][13]

-

Cyclin-Dependent Kinases (CDKs): CDKs control the progression of the cell cycle. Benzimidazole-mediated inhibition of CDKs can lead to cell cycle arrest, typically in the G1 phase.[1]

Quantitative Data: Kinase Inhibition by Benzimidazole Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| Compound 5a | EGFR | ~2 | [5] |

| Compound 5a | VEGFR-2 | Moderate Inhibition | [5] |

| Compound 5a | PDGFR | Moderate Inhibition | [5] |

| Compound 5e | EGFR | Moderate Inhibition | [5] |

| Compound 32 | EGFR | 0.086 | [14] |

| Compound 4r | VEGFR-2 | 0.418 | [15] |

| Compound 4s | VEGFR-2 | 0.502 | [15] |

| Sorafenib (Reference) | VEGFR-2 | 0.312 | [15] |

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) substrate

-

ATP

-

Kinase Assay Buffer

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 5 µL of the EGFR kinase solution.

-

Add 0.5 µL of the test compound dilution or DMSO (for control).

-

Pre-incubate for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of a mixture containing ATP and the Poly(Glu,Tyr) substrate.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, incubating, and then measuring luminescence.

-

The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[16][17]

Signaling Pathway: EGFR and VEGFR-2 Inhibition

Caption: Inhibition of EGFR and VEGFR-2 signaling by benzimidazoles.

DNA Intercalation and Topoisomerase Inhibition

Certain benzimidazole derivatives can exert their cytotoxic effects by directly interacting with DNA or by inhibiting enzymes that regulate DNA topology, such as topoisomerases.

-

DNA Intercalation: The planar aromatic structure of some benzimidazoles allows them to insert between the base pairs of the DNA double helix.[7] This intercalation can distort the DNA structure, interfering with replication and transcription, and ultimately leading to cell death.[1] The binding affinity is influenced by the specific substituents on the benzimidazole core.[1][18]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Benzimidazole compounds can inhibit both type I and type II topoisomerases.[9][12] By stabilizing the transient DNA-topoisomerase cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks, triggering apoptosis.

Quantitative Data: Topoisomerase Inhibition and DNA Binding

| Compound | Target | IC50 (µM) / Kb (M⁻¹) | Reference |

| Compound 17 | Topoisomerase I | 14.1 µM | [9] |

| Compound 3 | Topoisomerase I | 132.3 µM | [9] |

| Compound 4h | Topoisomerase I | 4.56 µM | [2][19] |

| Compound 4b | Topoisomerase I | 7.34 µM | [2][19] |

| Compound 5a | Topoisomerase II | 2.52 µM | [2] |

| Complex 2 | DNA Binding (Kb) | 3.27 x 10⁵ M⁻¹ | [1][18] |

| Compound 3 | DNA Binding (Kb) | 2.146 x 10⁴ M⁻¹ |

Experimental Protocol: Ethidium Bromide Displacement Assay for DNA Intercalation

This fluorometric assay determines the ability of a compound to displace ethidium bromide (EtBr) from DNA, which is indicative of an intercalative binding mode.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer

-

Test compound

-

Fluorometer

Procedure:

-

Prepare a solution of CT-DNA in Tris-HCl buffer.

-

Prepare a stock solution of EtBr.

-

In a quartz cuvette, mix the CT-DNA solution with EtBr to form a fluorescent complex. Allow to incubate.

-

Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~595 nm).

-

Add increasing concentrations of the test compound to the cuvette.

-

After each addition, incubate for a few minutes to allow for equilibrium to be reached, and then measure the fluorescence intensity.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound.

-

The binding affinity can be quantified by calculating the binding constant (Kb) from the fluorescence quenching data.[14][20][21]

Proton Pump Inhibition

Benzimidazole-based drugs, such as omeprazole and lansoprazole, are widely used as proton pump inhibitors (PPIs) to treat acid-related gastrointestinal disorders.[14][22] The target of these drugs is the H+/K+-ATPase, the proton pump located in the secretory membrane of gastric parietal cells, which is responsible for the final step of acid secretion.[23]

PPIs are prodrugs that are weak bases. They accumulate in the acidic environment of the parietal cell's secretory canaliculi. In this acidic environment, the benzimidazole derivative undergoes a chemical rearrangement to form a reactive sulfenamide.[24] This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, irreversibly inhibiting its function and thus blocking acid secretion.[14][23]

Quantitative Data: H+/K+-ATPase Inhibition

| Compound | IC50 (µM) | Reference |

| Omeprazole | 2.4 | [25] |

| Pantoprazole | 6.8 | [25] |

| ML 3000 | 16.4 | [26] |

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This assay measures the inhibition of H+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Gastric microsomes (containing H+/K+-ATPase)

-

Assay buffer (e.g., Tris-HCl)

-

ATP

-

Test compound (PPI)

-

Reagents for phosphate detection (e.g., malachite green-based reagent)

-

Spectrophotometer

Procedure:

-

Isolate gastric microsomes from an appropriate source (e.g., goat gastric mucosa).

-

Pre-incubate the gastric microsomes with varying concentrations of the test compound in an acidic buffer (e.g., pH 6.1) to activate the prodrug.

-

Neutralize the buffer to pH 7.4.

-

Initiate the ATPase reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

The decrease in phosphate production is proportional to the inhibition of H+/K+-ATPase activity.

-

Calculate the percent inhibition and determine the IC50 value.[26][27]

Antiviral and Antifungal Mechanisms

The versatility of the benzimidazole scaffold extends to antiviral and antifungal applications, where they exhibit unique mechanisms of action.

-

Antiviral Activity: Certain benzimidazole derivatives have shown potent antiviral activity, for instance, against the Hepatitis C Virus (HCV). These compounds can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[9][19] By binding to a site distinct from the active site, they induce a conformational change in the enzyme that inhibits its function.

-

Antifungal Activity: The primary antifungal mechanism for many benzimidazoles is the inhibition of tubulin polymerization, similar to their anthelmintic and anticancer effects.[20] However, other mechanisms have also been identified, such as the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Quantitative Data: Antiviral and Antifungal Activity

| Compound | Virus/Fungus | IC50 / MIC (µM or µg/mL) | Reference |

| Isis-22 | Hepatitis C Virus | 2.23 µM | [1] |

| Isis-13 | Hepatitis C Virus | 4.83 µM | [1] |

| Compound A | Hepatitis C Virus | 0.35 µM | [9] |

| B5 | Hepatitis C Virus | 0.91 µM | [19] |

| Compound 5a | Candida albicans | 3.9 µg/mL | [3] |

| Compound 6a | Rhodotorula sp. | 3.9 µg/mL | [3] |

| Compound 6b | Candida glabrata | 0.97 µg/mL | [28] |

| Compound 6i | Candida glabrata | 0.97 µg/mL | [28] |

| Compound 6j | Candida glabrata | 0.97 µg/mL | [28] |

Cellular Consequences of Benzimidazole Action: Apoptosis and Cell Cycle Arrest

The inhibition of key cellular processes by benzimidazole-based compounds ultimately leads to cellular responses such as apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis

Induction of apoptosis is a common outcome of treatment with anticancer benzimidazoles. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Disruption of microtubule dynamics, DNA damage, and inhibition of survival signaling pathways all converge to activate caspases, the executioners of apoptosis.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells treated with the test compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Culture cells and treat them with the benzimidazole compound for a specified time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Logical Workflow: Apoptosis Detection

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Arrest

By inhibiting CDKs or disrupting microtubule formation, benzimidazoles can halt the progression of the cell cycle at specific checkpoints, most commonly the G1 or G2/M phase. This prevents cancer cells from dividing and proliferating.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with the test compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat cells with the benzimidazole compound for a desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][23]

Conclusion

The benzimidazole scaffold represents a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. From disrupting the fundamental cellular machinery of tubulin polymerization to the targeted inhibition of specific kinases and enzymes, benzimidazole-based compounds have demonstrated significant efficacy across a range of diseases. The in-depth understanding of these mechanisms, facilitated by the quantitative assays and protocols detailed in this guide, is crucial for the rational design and optimization of novel benzimidazole derivatives with enhanced potency and selectivity. As research continues to unravel the complex interactions between these compounds and their biological targets, the therapeutic potential of the benzimidazole scaffold is poised to expand even further.

References

- 1. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]

- 14. rsc.org [rsc.org]

- 15. japsonline.com [japsonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cytoskeleton.com [cytoskeleton.com]

- 18. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. drugs.com [drugs.com]

- 23. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]

- 25. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04314G [pubs.rsc.org]

- 29. journal.waocp.org [journal.waocp.org]